3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid
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Overview
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid is an intriguing compound with a complex structure that finds its relevance in various fields of chemistry and biomedicine. This compound consists of a benzoic acid core substituted with a methyl group and a tert-butoxycarbonyl-protected amine, showcasing unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid typically involves multi-step processes. One common approach is the protection of the amine group followed by carboxylation. The detailed steps include:
Amine Protection: : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (Et3N) to protect the amine group.
Benzylation: : Introduction of the benzyl group via Friedel-Crafts alkylation or similar methods.
Methylation: : Adding the methyl group at the desired position using methylating agents like methyl iodide.
Carboxylation: : Conversion to benzoic acid using carboxylation reagents such as carbon dioxide (CO2) under specific conditions.
Industrial Production Methods: On an industrial scale, continuous flow processes and optimized reaction conditions are employed to enhance yield and purity. This includes:
Automated Protection and Deprotection Steps: : Utilizing automated systems to maintain consistency.
High-Pressure Reactors: : For efficient carboxylation and methylation reactions.
Catalytic Methods: : Employing catalysts to improve reaction efficiency and minimize by-products.
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly affecting the methyl group, converting it to a carboxylic acid.
Reduction: : The nitro group, if present, can be reduced to an amine under suitable conditions.
Substitution: : Aromatic substitutions can occur, allowing further functionalization of the benzoic acid ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like chlorine (Cl2), bromine (Br2), or nitrosating agents.
Major Products
Oxidation can lead to carboxylic acid derivatives.
Reduction primarily produces amine derivatives.
Substitution leads to various functionalized benzyl compounds depending on the reagent.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, especially in creating complex molecules for pharmaceuticals and materials science.
Biology: Studied for its role in biochemical pathways, particularly in enzyme inhibition and protein modification.
Industry: Applied in the production of specialty chemicals, dyes, and advanced polymers due to its versatile reactivity.
Mechanism of Action
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid exerts its effects through its functional groups. The carboxylic acid moiety can participate in hydrogen bonding, affecting protein structure and function. The Boc-protected amine can undergo deprotection to release the free amine, interacting with biological targets like enzymes by forming covalent or non-covalent bonds, influencing their activity.
Comparison with Similar Compounds
Compared to compounds like 4-methylbenzoic acid or N-Boc-4-aminobenzoic acid, 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid stands out due to the combined presence of the Boc-protected amine and the methyl substituent, which provide unique reactivity and application potential.
Similar Compounds
4-Methylbenzoic acid: Simpler structure without the amine protection.
N-Boc-4-aminobenzoic acid: Lacks the methyl group, different reactivity profile.
3-Methyl-4-aminobenzoic acid: Unprotected amine, differing chemical behavior.
This compound's complexity and versatility make it a valuable entity in scientific research and industrial applications
Properties
CAS No. |
165950-02-7 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-5-6-10(12(16)17)7-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
KAZULRRBZZVWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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